

# The Cellular Target of BRD6989: A Technical Guide

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Compound of Interest		
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This technical guide provides an in-depth analysis of the cellular target of **BRD6989**, a small molecule identified for its ability to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). This document outlines the primary molecular targets, summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

## **Primary Cellular Targets: CDK8 and CDK19**

Mechanism-of-action studies have identified the Mediator-associated kinases, Cyclin-Dependent Kinase 8 (CDK8) and its paralog Cyclin-Dependent Kinase 19 (CDK19), as the primary cellular targets of **BRD6989**.[1][2][3][4] **BRD6989** functions as a selective inhibitor of these kinases.[2] The inhibition of CDK8 and, to a lesser extent, CDK19 by **BRD6989** leads to the upregulation of IL-10 in activated myeloid cells, such as dendritic cells.[1][3][4] The potency of **BRD6989** in upregulating IL-10 has been shown to correlate with its binding affinity to CDK8. [1][5]

Secondary targets, including phosphatidylinositol-4,5-bisphosphate 3-kinase C2A (PI3KC2A) and PI3KCG, have been identified in kinase profiling experiments; however, further studies suggest that inhibition of these kinases does not contribute to the observed IL-10 potentiation by **BRD6989**.[1]



## **Quantitative Data Summary**

The following tables summarize the quantitative data regarding the binding affinity and inhibitory activity of **BRD6989** against its primary targets.

Target	Assay Type	Value	Reference
Cyclin C-CDK8	Binding Assay (IC50)	~200 nM	[1][5]
Cyclin C-CDK8	Kinase Activity Assay (IC50)	~0.5 μM	[1][5]
Cyclin C-CDK19	Kinase Activity Assay (IC50)	>30 μM	[1][5]

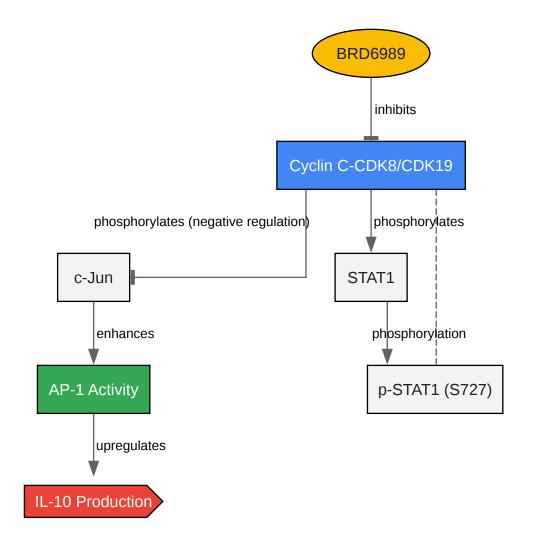
Table 1: Binding Affinity and Inhibitory Concentration of **BRD6989**.

#### **Mechanism of Action**

BRD6989 exerts its effect on IL-10 production through the inhibition of the kinase activity of the Cyclin C-CDK8/19 complex. This inhibition sets off a signaling cascade that ultimately enhances the activity of the transcription factor Activator Protein-1 (AP-1), a key regulator of IL-10 gene expression.[1][3][4] This process is dependent on an intact Cyclin C-CDK8 complex.[1][3][4]

A key downstream effect of CDK8 inhibition by **BRD6989** is the reduced phosphorylation of a negative regulatory site on c-Jun, a component of the AP-1 transcription factor.[3][4] Additionally, **BRD6989** has been shown to suppress the IFNy-induced phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727, a known CDK8-regulated site, without affecting the JAK-mediated phosphorylation of tyrosine 701.[1][5]





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**BRD6989** Signaling Pathway

## **Experimental Protocols**

The identification and characterization of CDK8 and CDK19 as the cellular targets of **BRD6989** were accomplished through a series of key experiments. The methodologies for these are detailed below.

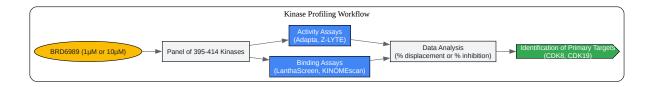
#### **Kinase Profiling Assays**

Objective: To identify the kinase targets of **BRD6989** from a large panel of kinases.

Methodology:



- A broad panel of 414 kinases was screened for binding or inhibition by **BRD6989** at a concentration of 1  $\mu$ M.[1]
- Multiple assay formats were employed, including:
  - LanthaScreen™ Eu Kinase Binding Assay (Invitrogen): This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by the test compound.
  - Adapta® Universal Kinase Assay (Invitrogen): This TR-FRET assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
  - Z'-LYTE® Kinase Assay (Invitrogen): This assay measures kinase activity by assessing the differential sensitivity of a phosphorylated and a non-phosphorylated peptide substrate to proteolytic cleavage.
- An orthogonal screen was performed using the KINOMEscan™ active site-directed
  competitive binding assay (DiscoverX) with BRD6989 at a 10 µM concentration against a
  panel of 395 unique kinases.[1] This assay measures the ability of a compound to compete
  with an immobilized ligand for binding to the kinase active site.



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Kinase Profiling Workflow

## **Cyclin C-CDK8 Binding Assay**



Objective: To confirm and quantify the binding of **BRD6989** and its analogs to the human Cyclin C-CDK8 complex.

#### Methodology:

- A LanthaScreen™ Eu Kinase Binding Assay (Life Technologies) was utilized.[1]
- The assay measures the displacement of a dye-labeled probe from the protein kinase domain of CDK8 by BRD6989.
- The results are expressed as the percent displacement of the probe.[1]

#### **CDK8 and CDK19 Kinase Activity Assays**

Objective: To quantify the inhibitory effect of **BRD6989** on the kinase activity of CDK8 and CDK19.

#### Methodology:

- A radiometric filter-binding assay (ProQinase) was used to measure kinase activity.[1]
- Purified recombinant Cyclin C-CDK8 or Cyclin C-CDK19 complexes were incubated with a dilution series of BRD6989.
- The transfer of the gamma-phosphate from [y-32P]ATP to the recombinant RBER-IRStide substrate was quantified.
- Changes in kinase activity were measured relative to a DMSO control.[1]

## Cellular Thermal Shift Assay (CETSA) - A General Protocol

While not explicitly detailed for **BRD6989** in the provided context, CETSA is a powerful method to confirm target engagement within a cellular environment.

Objective: To verify that a drug binds to its target protein in intact cells by observing ligand-induced thermal stabilization of the target.



#### General Methodology:

- Compound Treatment: Cells are treated with the compound of interest (e.g., BRD6989) or a vehicle control (e.g., DMSO).[6][7]
- Heating: The treated cells are heated to a range of temperatures. Unbound proteins will denature and aggregate at elevated temperatures, while ligand-bound proteins will be more stable and remain in solution.[6][7]
- Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing stabilized, non-aggregated proteins) is separated from the precipitated, denatured proteins by centrifugation.[6][7]
- Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other immunoassays.[6][7] An increase in the amount of soluble target protein in the drug-treated samples compared to the control at a given temperature indicates target engagement.

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